1-Oxa-4-azaspiro[5.6]dodecane hcl
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Overview
Description
1-Oxa-4-azaspiro[5.6]dodecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensionality, which often result in unique biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one hydrochloride hydrate and but-3-en-1-ol in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-Oxa-4-azaspiro[5.6]dodecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antituberculosis properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size of the ring and the position of the oxygen and nitrogen atoms.
1-Oxa-4-azaspiro[5.5]undecane: Another similar compound with a different ring size and structural arrangement.
Uniqueness
1-Oxa-4-azaspiro[5.6]dodecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets, such as the MmpL3 protein, sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H20ClNO |
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Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-6-10(5-3-1)9-11-7-8-12-10;/h11H,1-9H2;1H |
InChI Key |
FHVKHVYKPRKMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNCCO2.Cl |
Origin of Product |
United States |
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